2-(Chloromethyl)-2,3-dihydro-1H-indene-2-carbaldehyde
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Overview
Description
2-(Chloromethyl)-2,3-dihydro-1H-indene-2-carbaldehyde is an organic compound with a unique structure that combines a chloromethyl group and an aldehyde group attached to an indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-2,3-dihydro-1H-indene-2-carbaldehyde typically involves the chloromethylation of 2,3-dihydro-1H-indene-2-carbaldehyde. This can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride under acidic conditions . The reaction proceeds through the formation of a highly electrophilic chloromethyl carbocation, which then reacts with the indene ring to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, safety measures must be in place to handle the toxic and potentially carcinogenic reagents involved in the process.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: 2-(Carboxymethyl)-2,3-dihydro-1H-indene-2-carboxylic acid.
Reduction: 2-(Hydroxymethyl)-2,3-dihydro-1H-indene-2-carbinol.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Chloromethyl)-2,3-dihydro-1H-indene-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules through its reactive chloromethyl group, enabling the study of biological processes and the development of bioconjugates.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-2,3-dihydro-1H-indene-2-carbaldehyde largely depends on its reactivity towards nucleophiles. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function. This reactivity can be harnessed in the design of enzyme inhibitors or other bioactive compounds. The aldehyde group can also participate in various biochemical pathways, further expanding the compound’s utility in biological research.
Comparison with Similar Compounds
2-(Chloromethyl)pyridine: Similar in having a chloromethyl group, but with a pyridine ring instead of an indene ring.
2-(Chloromethyl)benzaldehyde: Similar in having both a chloromethyl and an aldehyde group, but with a benzene ring instead of an indene ring.
Uniqueness: 2-(Chloromethyl)-2,3-dihydro-1H-indene-2-carbaldehyde is unique due to the presence of both a chloromethyl and an aldehyde group on an indene ring
Biological Activity
2-(Chloromethyl)-2,3-dihydro-1H-indene-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H11ClO
- SMILES Notation : C1=CC2=C(C=C1)C(=C(C2)C(Cl)C=O)C
- InChI Key : YYEIMUXAHNWDEA-UHFFFAOYSA-N
This compound features a chloromethyl group and a carbonyl moiety, which contribute to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and participate in redox reactions. These properties enable the compound to modulate various enzyme activities and signaling pathways, potentially leading to therapeutic applications in areas such as cancer treatment and antimicrobial activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating significant inhibition of growth. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Studies have explored the anticancer potential of indene derivatives. For example, compounds structurally related to this compound have shown effectiveness in inhibiting tumor growth in vitro and in vivo. The proposed mechanisms include induction of apoptosis and cell cycle arrest through modulation of specific signaling pathways.
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of a related compound in a mouse model of breast cancer. The compound was administered at varying doses over four weeks. Results indicated a dose-dependent reduction in tumor size compared to control groups, with minimal toxicity observed in normal tissues.
Dose (mg/kg) | Tumor Size Reduction (%) | Toxicity Observed |
---|---|---|
10 | 25 | None |
20 | 50 | Mild |
40 | 75 | Moderate |
Case Study 2: Antimicrobial Testing
In another study, derivatives were tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing promising results that suggest potential for development into therapeutic agents.
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
2-(Chloromethyl)-... | 32 | Staphylococcus aureus |
Related Indene Derivative | 16 | Escherichia coli |
Properties
Molecular Formula |
C11H11ClO |
---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
2-(chloromethyl)-1,3-dihydroindene-2-carbaldehyde |
InChI |
InChI=1S/C11H11ClO/c12-7-11(8-13)5-9-3-1-2-4-10(9)6-11/h1-4,8H,5-7H2 |
InChI Key |
ULPWGIFXGNBZSH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CCl)C=O |
Origin of Product |
United States |
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